Pevonedistat

Vue d'ensemble

Description

Il est principalement étudié pour son potentiel en tant qu'agent anticancéreux, en particulier dans le traitement des malignités hématologiques telles que le lymphome à cellules du manteau et la leucémie aiguë myéloïde . Pevonedistat agit en inhibant la voie de la nédylation, qui est essentielle à l'activation des ligases cullin-RING impliquées dans la dégradation des protéines .

Applications De Recherche Scientifique

Pevonedistat has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the neddylation pathway and its role in protein degradation.

Biology: this compound is used to investigate the biological functions of NEDD8 and its role in cellular processes such as DNA repair and cell cycle regulation.

Medicine: It is being investigated as a potential therapeutic agent for various cancers, including mantle cell lymphoma and acute myeloid leukemia. .

Mécanisme D'action

Target of Action

Pevonedistat, also known as MLN4924, is a selective inhibitor of the NEDD8-activating enzyme E1 regulatory subunit (NAE1) . NAE1 is a heterodimeric molecule consisting of amyloid beta precursor protein-binding protein 1 (APPBP1) and ubiquitin-like modifier activating enzyme 3 (UBA3) .

Mode of Action

This compound forms a stable covalent adduct with NEDD8 in the NAE catalytic pocket of UBA3 by reacting with thioester-linked NEDD8 bound to the enzyme’s catalytic cysteine . Unlike the labile NEDD8-AMP intermediate, the NEDD8-pevonedistat adduct cannot be utilized in subsequent reactions necessary for NAE activity . This inhibition of NAE prevents activation of cullin-RING ligases (CRLs), which are critical for proteasome-mediated protein degradation .

Biochemical Pathways

The inhibition of NAE by this compound disrupts the NEDD8 conjugation pathway that involves the ubiquitin-like NEDD8 protein and cullin-RING ligases (CRLs) . This disruption leads to the accumulation of CRL substrates, including p21, p27, and NRF2 , thereby suppressing diverse tumor development .

Pharmacokinetics

Following a single dose of this compound at 50 mg/m^2, there was a parallel log-linear decline in plasma and whole blood this compound concentration . The mean terminal half-life of this compound and drug-related material in plasma was 8.4 and 15.6 hours, respectively . This compound distributed preferentially in whole blood with a mean whole-blood-to-plasma ratio for this compound AUC ∞ of 40.8 . By 1 week post dose, the mean recovery of administered radioactivity was 94% (41% in urine and 53% in feces) .

Result of Action

This compound induces cell death and has demonstrated significant therapeutic potential in several malignancies . It has been shown to induce apoptosis in cancer cells by deregulating S-phase DNA synthesis . In colorectal cancer (CRC), this compound has been found to induce cell death through both the extrinsic (TRAIL-R2/caspase-8) and intrinsic (BAX/BAK) apoptotic pathways .

Action Environment

The effect of this compound may be greater for cancer cells than for normal cells if the cancer cells are already deficient in DNA repair due to prior epigenetic silencing of DNA repair genes active in alternative pathways . This suggests that the cellular environment, particularly the presence of certain genetic mutations, can influence the compound’s action, efficacy, and stability.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Pevonedistat implique plusieurs étapes, à partir de matières premières disponibles dans le commerceL'étape finale implique la formation de l'ester sulfamate .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Pevonedistat subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.

Substitution : Le this compound peut participer à des réactions de substitution, en particulier impliquant le groupe sulfamate.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que les réactions de substitution peuvent donner divers analogues substitués .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé d'outil pour étudier la voie de la nédylation et son rôle dans la dégradation des protéines.

Biologie : Le this compound est utilisé pour étudier les fonctions biologiques de NEDD8 et son rôle dans les processus cellulaires tels que la réparation de l'ADN et la régulation du cycle cellulaire.

Médecine : Il est étudié comme un agent thérapeutique potentiel pour divers cancers, notamment le lymphome à cellules du manteau et la leucémie aiguë myéloïde. .

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme d'activation NEDD8 (NAE), qui est responsable de l'activation de NEDD8, une protéine de type ubiquitine. En inhibant NAE, le this compound empêche la nédylation des ligases cullin-RING, ce qui conduit à l'accumulation de leurs substrats et à l'apoptose subséquente des cellules cancéreuses . Ce mécanisme perturbe également les voies de réparation de l'ADN, contribuant ainsi à ses effets anticancéreux .

Comparaison Avec Des Composés Similaires

Le Pevonedistat est unique dans son inhibition sélective de l'enzyme d'activation NEDD8. Des composés similaires comprennent :

Bortezomib : Un inhibiteur du protéasome qui cible la voie ubiquitine-protéasome mais n'inhibe pas spécifiquement NEDD8.

Lénalidomide : Un modulateur de la ligase E3 qui affecte la dégradation des protéines mais par un mécanisme différent.

La spécificité du this compound pour l'enzyme d'activation NEDD8 le distingue de ces composés, ce qui en fait un outil précieux pour étudier la voie de la nédylation et un agent thérapeutique prometteur pour le traitement du cancer .

Propriétés

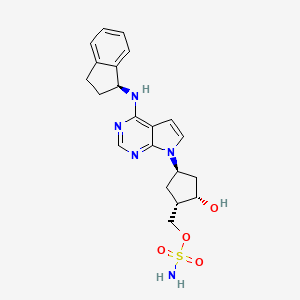

IUPAC Name |

[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25)/t14-,15+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUQHZXIXSTTDU-QXGSTGNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701022549 | |

| Record name | Pevonedistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905579-51-3 | |

| Record name | Pevonedistat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905579-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pevonedistat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905579513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pevonedistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pevonedistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEVONEDISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3AZD8D215 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.